![molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 850922-24-6](/img/structure/B2663897.png)
2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry due to its diverse biological and clinical applications .
Synthesis Analysis
The synthesis of various benzimidazole usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The benzimidazole ring system is a part of the structure of the vitamin B12. Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis
Benzimidazole compounds have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical And Chemical Properties Analysis
Benzimidazole is a colorless, crystalline solid. It’s slightly soluble in water, and soluble in common organic solvents .Scientific Research Applications
Antiproliferative and Antioxidative Potential
Studies have explored the synthesis of benzimidazole derivatives with varying substituents, evaluating their antiproliferative activity against cancer cells and antioxidative capacity. For example, a range of benzimidazole-2-carboxamides demonstrated significant antiproliferative activity alongside potent antioxidant effects, suggesting their potential in developing novel anticancer and antioxidant therapies (Cindrić et al., 2019).
Photophysical Properties for Material Science
Benzimidazole derivatives have been synthesized and assessed for their photophysical properties, indicating their usefulness in material science, particularly as blue emitting fluorophores. The detailed study of their absorption, emission, and quantum yields in different solvents, alongside theoretical computations, underscores the potential of these compounds in designing new materials for optoelectronic applications (Padalkar et al., 2015).
Antimicrobial Activity
New classes of benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Certain derivatives showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006).
Prokinetic Agents and Anti-ulcerative Activity
The exploration of benzimidazole derivatives related to Cinitapride has shown promise in studying their anti-ulcerative activity, indicating potential applications in gastrointestinal motility disorders. This research underscores the role of the benzimidazole moiety in enhancing the activity of prokinetic agents, offering insights into the development of novel treatments for gastrointestinal diseases (Srinivasulu et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAZFIFUMIJFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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